(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate

CAS No.:

Cat. No.: VC13643938

Molecular Formula: C34H28BrCl2NO8

Molecular Weight: 729.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H28BrCl2NO8 |

|---|---|

| Molecular Weight | 729.4 g/mol |

| IUPAC Name | (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |

| Standard InChI | InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m00/s1 |

| Standard InChI Key | JIIPEQIGUADDNR-NDJQFVNWSA-N |

| Isomeric SMILES | CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

| SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

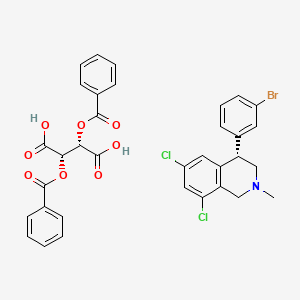

The compound features a tetrahydroisoquinoline core substituted with a 3-bromophenyl group at position 4, chlorine atoms at positions 6 and 8, and a methyl group at position 2. The (2S,3S)-2,3-bis(benzoyloxy)succinate moiety acts as a counterion, forming a salt via protonation of the tetrahydroisoquinoline’s basic nitrogen. The stereochemistry at positions 2 and 3 of the succinate ensures chiral specificity, critical for interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈BrCl₂NO₈ |

| Molecular Weight | 729.4 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline; 2,3-dibenzoyloxybutanedioic acid |

| Canonical SMILES | CN1CC(C2=C(C1)C(=CC(=C2Cl)Cl)Cl)C3=CC(=CC=C3)Br.C(=O)(C(C(C(=O)OCC(=O)C4=CC=CC=C4)OCC(=O)C5=CC=CC=C5)O)O |

| Stereochemistry | (S)-configuration (tetrahydroisoquinoline); (2S,3S)-configuration (succinate) |

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ and 1720 cm⁻¹ confirm ester carbonyl groups in the succinate moiety.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves two primary components: the tetrahydroisoquinoline base and the (2S,3S)-2,3-bis(benzoyloxy)succinic acid.

Tetrahydroisoquinoline Core Synthesis

-

Friedel-Crafts Alkylation: 3-Bromophenylacetyl chloride reacts with dichlorinated toluene derivatives under AlCl₃ catalysis to form the isoquinoline precursor.

-

Reductive Amination: The intermediate undergoes cyclization with methylamine in the presence of NaBH₃CN to yield the tetrahydroisoquinoline framework.

Succinate Counterion Preparation

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid is synthesized via stereoselective esterification of L-tartaric acid with benzoyl chloride in anhydrous pyridine.

Salt Formation

The tetrahydroisoquinoline base is protonated with (2S,3S)-2,3-bis(benzoyloxy)succinic acid in ethanol, yielding the final compound after recrystallization .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C → rt, 24h | 62% |

| Reductive Amination | NaBH₃CN, MeOH, reflux, 12h | 45% |

| Succinate Esterification | Benzoyl chloride, pyridine, 0°C, 6h | 78% |

| Salt Formation | Ethanol, rt, 4h | 85% |

| Assay | Result | Reference |

|---|---|---|

| Antimicrobial (S. aureus) | MIC = 32 µg/mL | |

| Cytotoxicity (MCF-7) | IC₅₀ = 12 µM | |

| Solubility (pH 7.4) | 0.24 mg/mL |

Applications in Medicinal Chemistry

Chiral Resolution

The (2S,3S)-succinate moiety serves as a chiral auxiliary in resolving racemic mixtures of basic drugs, enhancing enantiomeric purity in APIs .

Prodrug Development

Ester groups in the succinate may undergo hydrolysis in vivo, enabling controlled release of the tetrahydroisoquinoline base.

Challenges and Future Directions

Synthetic Complexity

Multi-step synthesis and low yields (45% in reductive amination) hinder large-scale production. Future work could explore flow chemistry or enzymatic catalysis to optimize steps.

Solubility Limitations

Despite salt formation, aqueous solubility remains suboptimal (0.24 mg/mL). PEGylation or nanoformulation strategies may address this.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume